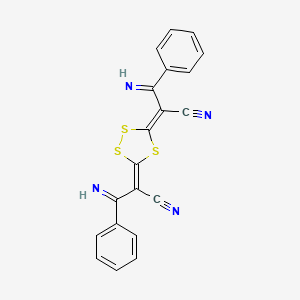
Benzenepropanenitrile, alpha,alpha'-1,2,4-trithiolane-3,5-diylidenebis(beta-imino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 298803: . This compound is characterized by its unique structure, which includes a trithiolan ring and multiple cyano and imino groups.
Analyse Des Réactions Chimiques
NSC 298803 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 298803 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Applications De Recherche Scientifique
NSC 298803 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of NSC 298803 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
NSC 298803 can be compared with other sulfur-containing compounds, such as:
Dithiothreitol (DTT): A reducing agent commonly used in biochemistry.
Thioacetamide: A sulfur-containing compound used in organic synthesis.
Thiourea: A compound with similar functional groups and reactivity.
NSC 298803 is unique due to its trithiolan ring structure and multiple cyano and imino groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
64247-77-4 |
|---|---|
Formule moléculaire |
C20H12N4S3 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(2E)-2-[(5E)-5-(1-cyano-2-imino-2-phenylethylidene)-1,2,4-trithiolan-3-ylidene]-3-imino-3-phenylpropanenitrile |
InChI |
InChI=1S/C20H12N4S3/c21-11-15(17(23)13-7-3-1-4-8-13)19-25-20(27-26-19)16(12-22)18(24)14-9-5-2-6-10-14/h1-10,23-24H/b19-15-,20-16-,23-17?,24-18? |
Clé InChI |
PZHYZFKULDZSQA-DBGAHSSXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=N)/C(=C/2\SS/C(=C(\C(=N)C3=CC=CC=C3)/C#N)/S2)/C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=N)C(=C2SC(=C(C#N)C(=N)C3=CC=CC=C3)SS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


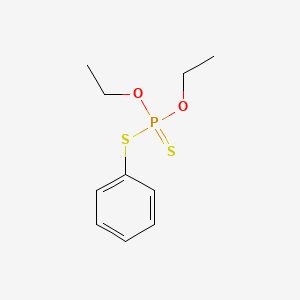
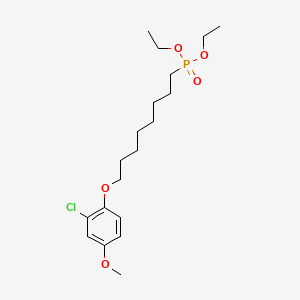
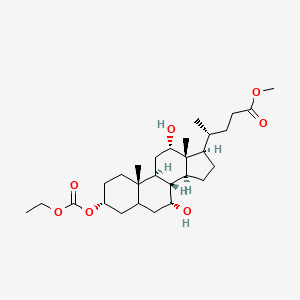
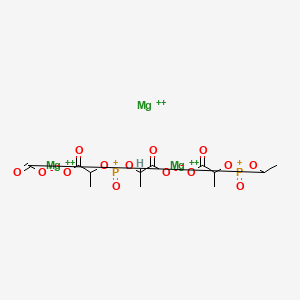
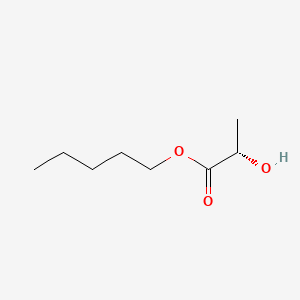
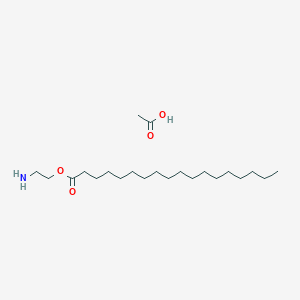
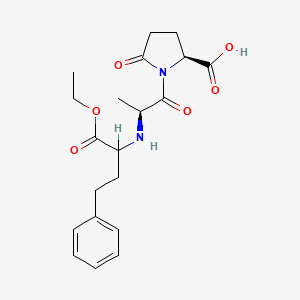
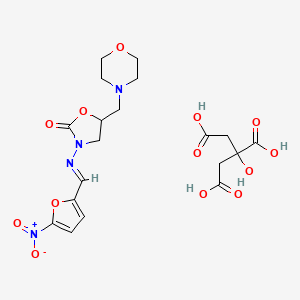
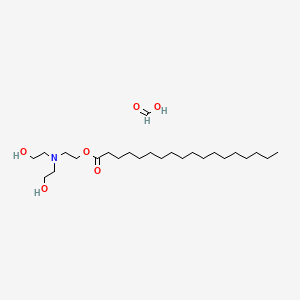

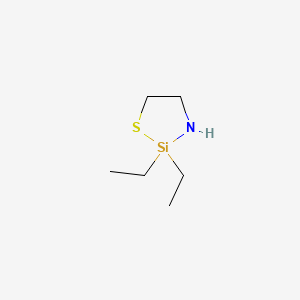
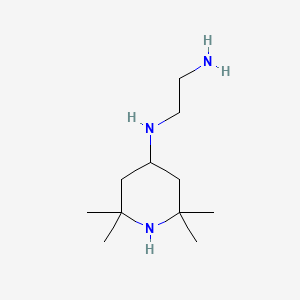
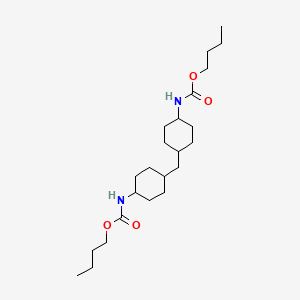
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
